molecular formula C8H5N3S B113003 6-Amino-2-cyanobenzothiazole CAS No. 7724-12-1

6-Amino-2-cyanobenzothiazole

Cat. No.: B113003
CAS No.: 7724-12-1
M. Wt: 175.21 g/mol
InChI Key: ZOHSEULTWOYIMS-UHFFFAOYSA-N
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Description

6-Amino-2-cyanobenzothiazole is a versatile heterocyclic compound with the molecular formula C8H5N3S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the sixth position and a cyano group at the second position. This compound is widely used as a building block in organic synthesis, particularly in the development of bioluminescent probes and bioorthogonal ligation reactions .

Mechanism of Action

Target of Action

6-Amino-2-cyanobenzothiazole (ACBT) is a versatile compound that serves as a key building block in the synthesis of luciferin derivatives for bioluminescent imaging . It is also used as a handle for bioorthogonal ligations . The primary targets of ACBT are natural and engineered firefly luciferases, which are widely used for bioluminescence imaging (BLI) .

Mode of Action

ACBT interacts with its targets through a process of straightforward condensation with D-cysteine . This interaction results in the formation of luciferins, which are substrates for firefly luciferases . In the presence of other thiols and amines, ACBT reacts rapidly and selectively with 1,2-aminothiols under physiological conditions .

Biochemical Pathways

The biochemical pathway involving ACBT primarily revolves around the synthesis of luciferins and their subsequent use in bioluminescence imaging . The luciferins are often generated in vivo from ACBT, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .

Pharmacokinetics

It is noted that acbt and its derivatives have higher stability and cell permeability, which suggests that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of ACBT’s action is the production of luciferins, which serve as substrates for firefly luciferases . These luciferases then catalyze the oxidation of luciferin, producing light in the process. This bioluminescence is used in imaging applications, allowing for the visualization of various biological processes .

Action Environment

It is known that acbt and its derivatives have higher stability and cell permeability , suggesting that they may be robust to various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-cyanobenzothiazole typically involves a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The process begins with the preparation of 2-cyanobenzothiazole, which is then functionalized to introduce the amino group at the sixth position. This method is economical and scalable, making it suitable for large-scale production .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-cyanobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Schiff Bases: Formed from condensation reactions.

    Substituted Benzothiazoles: Resulting from nucleophilic substitution.

    Complex Heterocycles: From cyclization reactions.

Scientific Research Applications

6-Amino-2-cyanobenzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-cyanobenzothiazole is unique due to the presence of both the amino and cyano groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo selective bioorthogonal reactions makes it particularly valuable in bioluminescent imaging and other biomedical applications .

Properties

IUPAC Name

6-amino-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHSEULTWOYIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556759
Record name 6-Amino-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7724-12-1
Record name 6-Amino-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-amino-benzothiazole
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Synthesis routes and methods I

Procedure details

By adding potassium nitrate under ice cooling in concentrated sulfuric acid to commercially available 2-chlorobenzothiazole and nitrating, and then reacting the generated 2-chloro-6-nitrobenzothiazole with tin in hydrochloric acid, the nitro group is reduced to an amino group, thus deriving 2-chloro-6-aminobenzothiazole. Adding potassium cyanide thereto in an argon atmosphere in DMSO solvent and heating to reflux overnight yields 2-cyano-6-aminobenzothiazole. Allyl bromide and potassium carbonate are reacted in DMF solvent to allylate the amino group, and by aza-Claisen rearrangement, an allyl group is introduced into the 7-position. Potassium carbonate in methanol and cysteine are added and stirred, and by neutralizing with hydrochloric acid, a 7-allyl-aminoluciferin-type compound can be obtained.
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Synthesis routes and methods II

Procedure details

Potassium cyanide (1.29 g, 19.7 mmol) was added to dimethyl sulfoxide (DMSO, 150 mL). After argon substitution, the mixture was refluxed overnight at 135° C. with stirring. The temperature was lowered to 120° C., and Compound 3 (1.02 g, 5.55 mmol) dissolved in DMSO (20 mL) was added. After disappearance of the starting materials was confirmed by thin layer chromatography (developing solvent: ethyl acetate/n-hexane=2/1), the reaction mixture was poured into a mixed solution of 1.0 mol/L potassium dihydrogenphosphate solution (100 mL) and diethyl ether, (150 mL), and the diethyl ether layer was separated. The aqueous layer was extracted 5 times with ethyl acetate, the organic layer was mixed with the diethyl ether layer, and this organic solvent layer was washed twice with purified water and twice with saturated brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/4 to 1/2) to obtain Compound 4 as yellow solid (521 mg, 54% yield).
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potassium dihydrogenphosphate
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54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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